molecular formula C61H86N16O13 B8060803 1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1)

1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1)

Cat. No.: B8060803
M. Wt: 1251.4 g/mol
InChI Key: WHHWJNZERMGNMU-JWJZQHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1) is a synthetic peptide with a specific sequence of amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique sequence and modifications of this peptide make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like tryptophan and tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of 1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1) involves its interaction with specific molecular targets in the body. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific sequence and modifications of the peptide.

Comparison with Similar Compounds

Similar Compounds

    H-Pyr-His-Trp-Ser-Tyr-D-1Nal-Leu-Arg-Pro-Gly-NH2: Another synthetic peptide with a similar sequence but different modifications.

    H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH: A peptide with a similar backbone but different terminal groups.

Uniqueness

1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1) is unique due to its specific sequence and acetylation of serine. These modifications can significantly impact its biological activity and stability, making it distinct from other similar peptides.

Properties

IUPAC Name

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H86N16O13/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66)/t42-,43-,44-,45+,46-,47+,48-,49-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHWJNZERMGNMU-JWJZQHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H86N16O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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